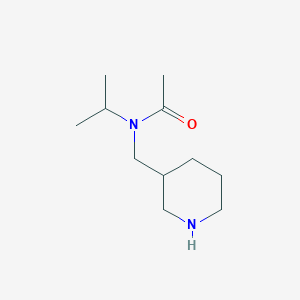

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide

Description

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide is a tertiary acetamide derivative featuring a piperidine ring substituted with an isopropyl group and a methylacetamide moiety. Its structural framework—a piperidine core combined with alkyl and acetamide substituents—aligns with compounds studied for central nervous system (CNS) activity, enzyme inhibition, or solubility modulation.

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9(2)13(10(3)14)8-11-5-4-6-12-7-11/h9,11-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDOCVUQWAGTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Isopropyl-N-piperidin-3-ylmethyl-acetamide typically involves the reaction of piperidine with isopropylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield secondary amines .

Scientific Research Applications

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-piperidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Piperidine-Based Acetamides with Sulfonyl Substituents

Compounds 6b, 6c, and 6d ():

These 2-(piperidin-4-yl)acetamide derivatives share a piperidine backbone but differ in annulenyl substituents (methyl, fluoro, or chloro) and an isopropylsulfonyl group. Key distinctions include:

- Synthesis Yields : Compound 6b achieved a 60% yield, while 6c and 6d had lower yields (51% and unspecified, respectively), highlighting reactivity challenges with halogenated annulenyl groups .

- Physicochemical Properties: All three compounds were characterized via IR and NMR spectroscopy, with melting points (e.g., 172–173°C for 6b) indicating high crystallinity. The sulfonyl group likely enhances metabolic stability but may reduce solubility compared to non-sulfonated analogs .

Table 1: Comparison of Piperidine-Based Acetamides

| Compound | Substituents | Yield | Key Properties |

|---|---|---|---|

| 6b | Methyl-annulenyl, isopropylsulfonyl | 60% | Melting point: 172–173°C |

| 6c | Fluoro-annulenyl, isopropylsulfonyl | 51% | NMR-confirmed structure |

| 6d | Chloro-annulenyl, isopropylsulfonyl | — | Halogenated variant for enhanced reactivity |

Hydroxyimino-Substituted Piperidine Acetamides

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (21) (): This analog replaces the isopropyl group with an ethyl substituent and introduces a hydroxyimino (-NOH) moiety. Key differences include:

Pyrrolidine vs. Piperidine Scaffolds

N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide (): Replacing the piperidine ring with pyrrolidine alters ring strain and basicity. The piperazinyl group introduces a second nitrogen, improving water solubility compared to the main compound’s isopropyl group .

Aminopropyl and Nitrophenyl Derivatives

- N-(3-Aminopropyl)acetamide (): This simpler analog lacks the piperidine ring but features a primary amine, enabling high solubility in polar solvents (30 mg/mL in ethanol or DMSO). The absence of bulky substituents simplifies synthesis but reduces target specificity .

Analogs with Complex Substituents

N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-isopropylacetamide (): This compound incorporates a chiral amino-acyl group, enabling stereospecific interactions with biological targets.

Biological Activity

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Isopropyl-N-piperidin-3-ylmethyl-acetamide features a piperidine ring, an isopropyl group, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 235.31 g/mol. The structural complexity contributes to its reactivity and potential utility in various biological applications.

Biological Activities

Research indicates that N-Isopropyl-N-piperidin-3-ylmethyl-acetamide exhibits a range of biological activities:

- Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic properties, potentially acting on pain pathways in the central nervous system.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, which is critical in conditions like arthritis and other inflammatory diseases.

- Antipsychotic Effects : Investigations into the compound's interaction with neurotransmitter receptors indicate potential antipsychotic effects, making it a candidate for further research in psychiatric disorders.

The mechanism of action of N-Isopropyl-N-piperidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets within the body. It is believed to modulate neurotransmitter systems by acting on receptors or enzymes associated with pain perception and mood regulation. For instance, it may inhibit certain enzymes or compete with neurotransmitters at receptor sites, leading to altered physiological responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-Isopropyl-N-piperidin-3-ylmethyl-acetamide, it can be compared with other related compounds. The following table summarizes some key characteristics:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-Isopropyl-N-piperidin-3-ylmethyl-acetamide | Analgesic, anti-inflammatory, antipsychotic | Modulates neurotransmitter receptors |

| N-Isopropyl-N-(piperidin-4-ylmethyl)acetamide | Antibacterial, enzyme inhibition | Inhibits acetylcholinesterase |

| Piperidine derivatives | Various (e.g., anticancer) | Varies based on substituents |

Case Studies and Research Findings

- Analgesic and Anti-inflammatory Studies : In a study assessing the analgesic properties of N-Isopropyl-N-piperidin-3-ylmethyl-acetamide, researchers found significant pain relief in rodent models when administered at specific dosages. The compound's anti-inflammatory effects were also noted through reduced cytokine levels in treated subjects.

- Antipsychotic Evaluation : Another study explored the compound's effects on dopamine receptors, revealing that it could effectively reduce hyperactivity in animal models, suggesting potential use in treating schizophrenia.

- Mechanistic Insights : Research utilizing fragment-based screening has identified interactions between N-Isopropyl-N-piperidin-3-ylmethyl-acetamide and various protein targets, providing insights into its pharmacological profile and guiding future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.